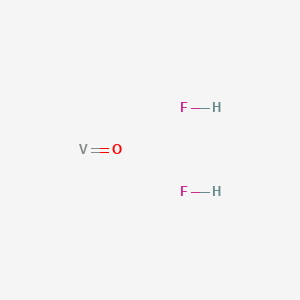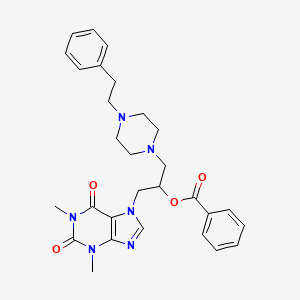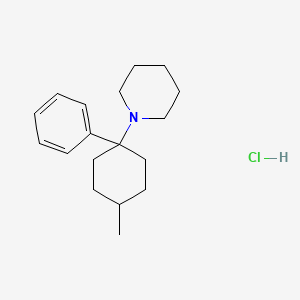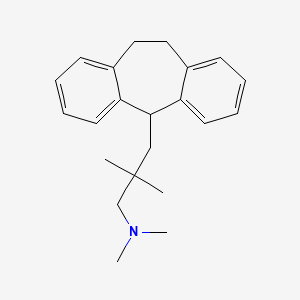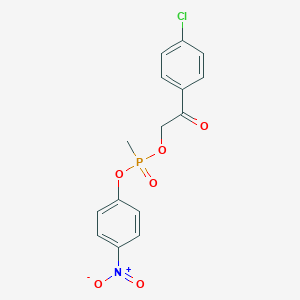
Magnesium--silver (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–silver (1/1) is a compound consisting of equal parts magnesium and silver
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium–silver (1/1) can be synthesized through various methods. One common approach involves the direct reaction of magnesium and silver in a controlled environment. The reaction typically requires high temperatures to facilitate the formation of the compound. For instance, heating a mixture of magnesium and silver powders in an inert atmosphere can yield magnesium–silver (1/1).
Industrial Production Methods
Industrial production of magnesium–silver (1/1) may involve more sophisticated techniques such as vapor deposition or electrochemical methods. These methods ensure the purity and consistency of the compound, which is crucial for its applications in high-tech industries.
Chemical Reactions Analysis
Types of Reactions
Magnesium–silver (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form magnesium oxide and silver oxide.
Reduction: It can be reduced by hydrogen or other reducing agents to yield elemental magnesium and silver.
Substitution: Magnesium–silver (1/1) can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Common reagents used in reactions with magnesium–silver (1/1) include oxygen, hydrogen, and various acids. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from reactions involving magnesium–silver (1/1) include magnesium oxide, silver oxide, and elemental magnesium and silver, depending on the specific reaction conditions.
Scientific Research Applications
Magnesium–silver (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Industry: The compound is used in the production of advanced materials, including alloys and coatings, due to its strength and corrosion resistance.
Mechanism of Action
The mechanism by which magnesium–silver (1/1) exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: The silver component disrupts bacterial cell membranes, leading to cell death.
Tissue Regeneration: Magnesium–silver (1/1) promotes the proliferation and migration of endothelial cells, which are crucial for angiogenesis and tissue repair.
Comparison with Similar Compounds
Magnesium–silver (1/1) can be compared with other similar compounds, such as:
Magnesium Oxide (MgO): Unlike magnesium–silver (1/1), magnesium oxide is primarily used for its refractory properties in high-temperature applications.
Silver Nitrate (AgNO3): Silver nitrate is widely used for its antimicrobial properties, but it lacks the regenerative capabilities of magnesium–silver (1/1).
Magnesium Sulfate (MgSO4): Magnesium sulfate is used in medicine for its muscle relaxant properties, whereas magnesium–silver (1/1) has broader applications in both antimicrobial and regenerative medicine.
Magnesium–silver (1/1) stands out due to its combined properties of both magnesium and silver, making it a versatile compound with unique applications in various fields.
Properties
CAS No. |
12002-79-8 |
|---|---|
Molecular Formula |
AgMg |
Molecular Weight |
132.174 g/mol |
IUPAC Name |
magnesium;silver |
InChI |
InChI=1S/Ag.Mg |
InChI Key |
SJCKRGFTWFGHGZ-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


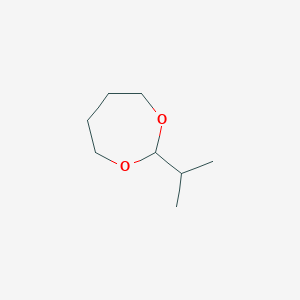
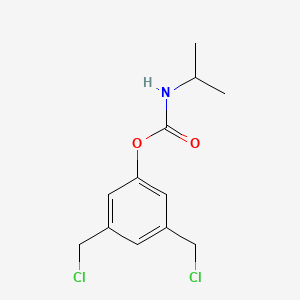
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
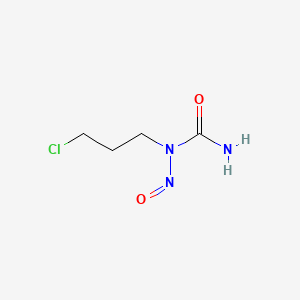
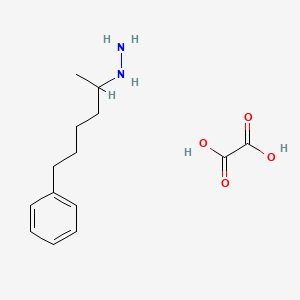
![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)
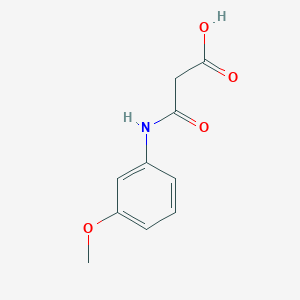

![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)
